(5-Amino-6-ethoxypyridin-3-yl)boronic acid

Description

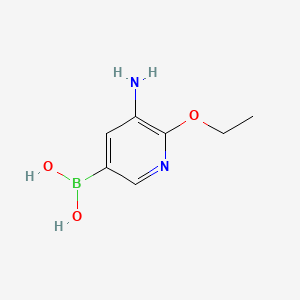

Structure

2D Structure

Properties

IUPAC Name |

(5-amino-6-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQCTDBDVMTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694440 | |

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-25-9 | |

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 5 Amino 6 Ethoxypyridin 3 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds

The structure of this compound is tailor-made for the synthesis of advanced organic scaffolds. The boronic acid moiety serves as a powerful handle for palladium-catalyzed cross-coupling reactions, enabling the direct and regioselective introduction of the substituted aminopyridine unit into various molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, and this compound is an excellent substrate for this transformation. It readily couples with a wide range of aryl and heteroaryl halides (or triflates) to produce complex biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The synthesis of bipyridines, for example, can be achieved by coupling the boronic acid with a suitable bromopyridine. This reaction is catalyzed by a palladium complex and typically proceeds in high yield, demonstrating the utility of this building block for accessing substituted bipyridine ligands and materials. Similarly, coupling with halogenated pyrimidines, indoles, and pyrazoles provides direct access to highly functionalized heterobiaryls. The amino and ethoxy groups on the boronic acid's pyridine ring can be used to tune the electronic properties and solubility of the final products or to serve as points for further functionalization.

The general reaction scheme involves the palladium-catalyzed coupling between the boronic acid and a heterocyclic halide. While specific examples for this compound are often found within patent literature for proprietary drug discovery programs, the reactivity pattern is well-established for analogous aminopyridine boronic acids.

Table 1: Representative Suzuki-Miyaura Couplings with Aminopyridine Boronic Acids

| Coupling Partner (Ar-X) | Product Type | Catalyst/Conditions | Significance |

| 2-Bromopyridine | Bipyridine | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Access to functionalized chelating ligands and materials. |

| 5-Bromopyrimidine | Pyridyl-pyrimidine | PdCl₂(dppf), K₃PO₄, Dioxane | Core structure in many kinase inhibitors. |

| 5-Bromoindole | Pyridyl-indole | Pd(OAc)₂, SPhos, K₂CO₃, 2-MeTHF | Important pharmacophore in serotonin (B10506) receptor modulators. |

| 4-Iodopyrazole | Pyridyl-pyrazole | Pd(dba)₂, XPhos, CsF, Dioxane | Scaffold for anti-inflammatory and anticancer agents. |

This table presents generalized reactions based on the known reactivity of this class of compounds. Specific yields and conditions vary based on the exact substrates used.

Beyond simple biaryl formation, this compound is a key precursor for creating more elaborate substituted pyridines and fused heterocyclic systems. After an initial Suzuki coupling, the amino group at the C5-position can be engaged in subsequent chemical transformations. For instance, the amino group can act as a nucleophile in condensation reactions with diketones or other bifunctional electrophiles to construct new rings fused to the pyridine core.

This strategy allows for the rapid assembly of complex polycyclic aromatic systems, which are of significant interest in medicinal chemistry. For example, reaction sequences involving an initial coupling followed by an intramolecular cyclization can lead to the formation of pyridopyrimidines or other N-fused heterocycles. These scaffolds are often designed to mimic the core structures of natural products or to fit into the active sites of specific biological targets. The synthesis of such fused systems is a powerful method for exploring new chemical space in drug discovery programs.

In the planning of a complex molecule's synthesis, known as retrosynthetic analysis, chemists disconnect the target molecule into smaller, more readily available fragments. This compound is frequently identified as a key strategic fragment in this process.

In retrosynthesis, this compound is recognized as a "synthon" or a synthetic equivalent for a 5-amino-6-ethoxypyridin-3-yl anion or nucleophile. The carbon-boron bond can be viewed as a masked carbanion, which, under the influence of a palladium catalyst, can be selectively transferred to an electrophilic coupling partner. This makes the boronic acid an ideal building block for introducing the aminopyridine moiety in a controlled and predictable manner. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura couplings make it a preferred choice over more reactive and less stable organometallic reagents.

A convergent synthesis involves preparing different fragments of a target molecule independently and then joining them together at a late stage. This approach is generally more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step in a single sequence. This compound is perfectly suited for convergent strategies. It can be coupled with another complex fragment, often a heteroaryl halide, in the final or penultimate step of a synthesis. This allows for the rapid generation of analogues by varying either the boronic acid or the halide partner, which is a highly valuable strategy in medicinal chemistry for optimizing the properties of a lead compound.

Strategic Role in Retrosynthetic Analysis for Complex Targets

Integration into Medicinal Chemistry Building Blocks

The 2-alkoxy-5-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent and selective bioactive compounds, particularly kinase inhibitors. This compound serves as a direct and efficient building block for incorporating this key pharmacophore into drug candidates.

The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many protein kinases. The ethoxy group can provide additional interactions, improve metabolic stability, or modulate the physicochemical properties of the molecule. The point of attachment at the C3 position allows for the strategic projection of other substituents into different pockets of the enzyme's active site. Therefore, the availability of this compound as a commercial or readily synthesized building block greatly facilitates the discovery and development of new therapeutics.

Polymer Synthesis and Materials Science Applications

Boronic acids and their esters are increasingly used as monomers for the synthesis of advanced polymers. researchgate.netrsc.org These monomers can be incorporated into polymer backbones using various techniques, including controlled radical polymerization. rsc.org A key application involves catalyst-transfer condensation polymerization (CTCP), a type of chain-growth polymerization. For instance, a tandem Kumada-Tamao CTCP followed by a Suzuki-Miyaura coupling with a pinacol (B44631) arylboronate has been used to create end-functionalized conjugated polymers like poly(3-hexylthiophene) (P3HT). rsc.org This one-pot method allows for the synthesis of well-defined block copolymers, demonstrating the utility of boronic acid derivatives in creating sophisticated polymer architectures. rsc.org Boronic acid monomers that are water-soluble at neutral pH are particularly advantageous for aqueous polymerization reactions and biomedical applications. google.com

Table of Compounds

Mechanistic Pathways in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The nature of the boronic acid plays a crucial role, particularly in the transmetalation step.

Transmetalation Studies and the Boronate Pathway

Transmetalation is often the rate-determining step in the Suzuki-Miyaura coupling and involves the transfer of the organic group from the boron atom to the palladium(II) center. nih.gov For boronic acids, this process is not straightforward. The neutral boronic acid is generally considered to be unreactive towards the palladium complex. Instead, the reaction is believed to proceed through a more nucleophilic "ate" complex, specifically a boronate species, formed by the reaction of the boronic acid with a base. nih.gov

The generally accepted mechanism involves the formation of a trihydroxyborate anion, [ArB(OH)₃]⁻, which is significantly more nucleophilic than the parent boronic acid. This boronate then participates in the transmetalation step. nih.gov While specific transmetalation studies on this compound are not extensively documented in the literature, the behavior of other aryl and heteroaryl boronic acids provides a strong model for its reactivity.

The presence of the amino and ethoxy groups on the pyridine (B92270) ring of this compound influences its electronic properties and, consequently, its reactivity. The electron-donating nature of these substituents can enhance the nucleophilicity of the aryl group, potentially impacting the rate of transmetalation.

Table 1: Proposed Species Involved in the Boronate Pathway for this compound

| Species | Structure | Role in Transmetalation |

|---|---|---|

| This compound | (HO)₂B-Ar (Ar = 5-amino-6-ethoxypyridin-3-yl) | Precursor to the active boronate species. Generally considered unreactive in transmetalation. |

| (5-Amino-6-ethoxypyridin-3-yl)trihydroxyborate | [(HO)₃B-Ar]⁻ | Activated, nucleophilic species that readily undergoes transmetalation with the Pd(II) complex. |

Role of Base and Ligand in Reaction Kinetics

The choice of base and ligand is critical in optimizing the Suzuki-Miyaura coupling of aminopyridine boronic acids. The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid by converting it to the more reactive boronate species. libretexts.orgnih.gov Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and nature of the base can significantly affect the reaction rate and yield. For aminopyridine boronic acids, which possess a basic nitrogen atom, the choice of base is particularly important to avoid unproductive acid-base interactions.

The ligand coordinated to the palladium center also has a profound impact on the reaction kinetics. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed for challenging substrates, including heteroaryl chlorides and boronic acids prone to side reactions. nih.gov These ligands promote the formation of monoligated, highly reactive Pd(0) species, which readily undergo oxidative addition. nih.gov Furthermore, the ligand can influence the rate of both transmetalation and reductive elimination. For a substrate like this compound, the use of specialized ligands can be crucial for achieving high yields and minimizing side reactions. nih.gov

Table 2: Influence of Base and Ligand on Suzuki-Miyaura Coupling

| Component | Function | Examples | Impact on this compound Reactivity |

|---|---|---|---|

| Base | Activates the boronic acid to form the boronate; can influence the overall reaction rate. | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong base is likely optimal to ensure boronate formation without promoting excessive side reactions. |

| Ligand | Stabilizes the palladium catalyst; influences the rates of oxidative addition, transmetalation, and reductive elimination. | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands are expected to be beneficial, promoting efficient coupling and mitigating side reactions like protodeboronation. |

Side Reactions and Competing Pathways

Several side reactions can compete with the desired cross-coupling pathway, leading to reduced yields and the formation of impurities. Understanding and controlling these side reactions is paramount for the successful application of this compound in synthesis.

Protodeboronation Mechanisms (Acid-catalyzed, Base-catalyzed, Metal-salt catalyzed)

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for many boronic acids. wikipedia.org This reaction can be catalyzed by acids, bases, or metal salts.

Acid-catalyzed protodeboronation: In acidic media, protonation of the pyridine nitrogen in this compound would increase the electrophilicity of the aromatic ring, potentially making it more susceptible to protonolysis of the C-B bond.

Base-catalyzed protodeboronation: While the base is essential for activating the boronic acid, excessive basicity or prolonged reaction times can lead to protodeboronation of the boronate intermediate. The rate of this process is highly dependent on the pH of the reaction medium. ed.ac.uknih.gov

Metal-salt catalyzed protodeboronation: Certain metal salts, sometimes used as additives, can also catalyze protodeboronation. ed.ac.uk

For aminopyridine boronic acids, the position of the boronic acid group is critical. While 3- and 4-pyridyl boronic acids are relatively stable, 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation. ed.ac.uk this compound, being a 3-pyridyl derivative, is expected to have reasonable stability, but the potential for protodeboronation, especially under forcing conditions, should not be overlooked.

Oxidation and Oxidative Homocoupling

Another common side reaction is the oxidation of the boronic acid to the corresponding phenol. This process can be mediated by the palladium catalyst or by residual oxygen in the reaction mixture. Oxidative homocoupling of the boronic acid to form a symmetrical biaryl is also a frequently observed byproduct. nih.govresearchgate.net This reaction is often catalyzed by the palladium species, particularly in the presence of an oxidant. For this compound, this would lead to the formation of a dimeric bipyridine species.

Table 3: Major Side Reactions of this compound

| Side Reaction | Description | Product |

|---|---|---|

| Protodeboronation | Cleavage of the C-B bond and replacement with a C-H bond. | 3-Amino-2-ethoxypyridine |

| Oxidation | Replacement of the boronic acid group with a hydroxyl group. | 5-Amino-6-ethoxy-3-hydroxypyridine |

| Oxidative Homocoupling | Dimerization of two boronic acid molecules. | 5,5'-Diamino-6,6'-diethoxy-3,3'-bipyridine |

Strategies for Side Reaction Suppression (e.g., use of organotrifluoroborate salts, protecting groups)

To minimize the impact of these side reactions, several strategies have been developed.

Use of Organotrifluoroborate Salts: Boronic acids can be converted to their corresponding potassium organotrifluoroborate salts (R-BF₃K). These salts are generally more stable than the corresponding boronic acids, particularly towards protodeboronation, and can be used directly in Suzuki-Miyaura couplings. tcichemicals.comnih.gov They act as a "slow-release" source of the boronic acid under the reaction conditions.

Protecting Groups: The boronic acid functionality can be protected as a boronate ester, with N-methyliminodiacetic acid (MIDA) boronates being a prominent example. wikipedia.orgresearchgate.netnih.gov These protected boronates are often crystalline, air-stable solids that are inert to many reaction conditions but can be slowly hydrolyzed in situ to release the free boronic acid for the cross-coupling reaction. This strategy maintains a low concentration of the active boronic acid, thereby suppressing concentration-dependent side reactions like homocoupling. For a molecule like this compound, the amino group could also potentially be protected to modulate its reactivity and prevent catalyst inhibition, although this is less common for Suzuki couplings.

By carefully selecting the reaction conditions and, if necessary, employing more stable boronic acid derivatives, the efficiency of the Suzuki-Miyaura coupling of this compound can be significantly enhanced, enabling its effective use in the synthesis of complex molecular targets.

Computational and Spectroscopic Studies

Computational Modeling of Reaction Mechanisms and Pathways

No specific computational studies, such as Density Functional Theory (DFT) calculations, have been published for this compound. Such studies would be instrumental in elucidating the reaction mechanisms, transition states, and energy profiles for its reactions, such as Suzuki-Miyaura cross-coupling. For other boronic acids, DFT has been used to investigate molecular structures, vibrational frequencies, and electronic properties. researchgate.netbiorxiv.org For instance, studies on molecules like 6-Bromo-3-Pyridinyl Boronic acid have used computational methods to determine stable conformers and geometric parameters. researchgate.net

Spectroscopic Monitoring of Reaction Intermediates and Kinetics (e.g., UV spectroscopy, NMR)

There is no published literature detailing the use of spectroscopic methods like UV-Vis or Nuclear Magnetic Resonance (NMR) to monitor the reaction kinetics or identify intermediates specifically for this compound. Generally, ¹¹B NMR spectroscopy is a powerful tool for studying boronic acids, allowing for the determination of pKa values and monitoring the formation of boronate esters by observing chemical shifts. nih.gov Kinetic studies on other arylboronic esters have been performed using in situ NMR spectroscopy to understand processes like hydrolysis and protodeboronation, but this has not been applied to the target compound.

Stability and Reactivity of Boronic Acid vs. Boronic Esters

Comparative Stability Studies

Specific comparative stability studies between this compound and its corresponding boronic esters (e.g., pinacol (B44631) esters) are not available. Research on other boronic acids highlights that esterification does not universally guarantee increased stability against processes like protodeboronation. nih.gov The stability of boronic esters is highly dependent on the diol used for esterification and the electronic properties of the aryl group.

Protection and Deprotection Strategies (e.g., DAN ligand)

While N-methyliminodiacetic acid (MIDA) boronates are a well-established strategy for stabilizing boronic acids for use in iterative cross-coupling, there are no specific examples in the literature of this strategy being applied to this compound. nih.gov The use of protecting groups like the Boc group for aminomethyltrifluoroborates has also been explored for Suzuki-Miyaura reactions, but not specifically for this compound. nih.gov

Intramolecular and Intermolecular Interactions Affecting Stability (e.g., hydrogen bonding in specific pyridinylboronic acids)

The influence of intramolecular hydrogen bonding on the stability and reactivity of this compound has not been investigated. In related systems, such as other substituted pyridylboronic acids, intramolecular interactions can play a significant role. researchgate.net For example, the formation of hydrogen bonds between the boronic acid moiety and adjacent functional groups can influence the compound's conformation and Lewis acidity. Structural analyses of co-crystals of other pyridineboronic acids have revealed extensive hydrogen-bonding networks that dictate their supramolecular assembly. rsc.org However, no crystal structure or detailed theoretical analysis is available for this compound to confirm such interactions.

Future Perspectives and Advanced Research Directions

Green Chemistry Approaches in Synthesis and Application

A significant shift towards environmentally benign chemical processes has spurred research into green chemistry approaches for synthesizing and utilizing pyridine (B92270) boronic acids. The goal is to minimize waste, reduce energy consumption, and use less toxic substances without compromising yield or purity. mdpi.com

Sustainable methodologies focus on the use of renewable resources and catalysts that are easily recoverable and recyclable. For reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling, this often involves designing catalysts supported on natural or biodegradable materials. mdpi.com

Recent studies have demonstrated the effectiveness of palladium nanoparticles immobilized on various bio-inspired supports, including cellulose (B213188), starch, and chitosan. mdpi.com These natural polymers provide a stable and high-surface-area matrix for the palladium catalyst, which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.com This approach not only reduces the amount of precious metal lost in the process but also simplifies product purification.

Table 1: Examples of Bio-Supported Palladium Catalysts in Cross-Coupling Reactions

| Catalyst Support | Metal Nanoparticle | Average Particle Size | Key Advantage |

|---|---|---|---|

| Aminated porous cellulose (APC) | Palladium (Pd) | Not Specified | Homogeneous dispersion, effective in solvent-free media. mdpi.com |

| Cellulose-NHC Complex | Palladium (Pd) | ~9 nm | Good to excellent yields for aryl bromides, recyclable. mdpi.com |

| Silica (B1680970) Starch Composite (SS) | Palladium (Pd) | ~3.5 nm | High activity in aqueous media. mdpi.com |

This table presents data on various sustainable catalyst systems applicable to reactions involving boronic acids.

A core tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Research has shown that many critical reactions, including the Suzuki-Miyaura coupling, can be performed effectively in water or even under solvent-free conditions. mdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing these reactions in an aqueous phase can also simplify product isolation. mdpi.com

Solvent-free reactions, often assisted by microwave irradiation, represent another promising avenue. mdpi.com This method can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and eliminate the need for solvent purchasing, handling, and disposal. For instance, the coupling of phenylboronic acid with aryl halides has been achieved with excellent yields in just five minutes under microwave irradiation without any solvent. mdpi.com

Flow Chemistry and Continuous Processing for Scalability

For the industrial-scale production of (5-Amino-6-ethoxypyridin-3-yl)boronic acid and its derivatives, batch processing can be inefficient and difficult to control. Flow chemistry, or continuous processing, offers a compelling alternative that is safer, more consistent, and highly scalable.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. uzh.ch The small reactor volumes enhance heat transfer and improve safety, particularly for highly exothermic or hazardous reactions. uzh.ch Furthermore, automated flow systems can operate for extended periods, enabling the production of large quantities of the target molecule with minimal manual intervention. nih.gov This methodology has been successfully applied to complex multi-step syntheses, such as solid-phase peptide synthesis, where cycle times have been reduced to mere minutes per step. nih.govchemrxiv.org These principles are directly transferable to the synthesis of specialized building blocks like this compound, promising to streamline its production.

Catalyst Design and Development for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthetic routes to this compound are heavily dependent on the catalyst used. Significant research efforts are dedicated to designing more robust and effective catalysts.

Palladium remains the metal of choice for many cross-coupling reactions used to synthesize complex molecules. researchgate.net Modern research focuses on the development of palladium "precatalysts," which are stable, air-tolerant compounds that readily form the active catalytic species in the reaction mixture. researchgate.net Precatalysts developed by Buchwald and others, featuring bulky, electron-rich phosphine (B1218219) ligands, have shown exceptional activity for coupling challenging substrates, including electron-rich or sterically hindered heteroaryl chlorides and unstable boronic acids. researchgate.netresearchgate.net These advanced catalytic systems operate at low catalyst loadings, are often highly chemoselective, and can facilitate reactions that were previously difficult or impossible to achieve, thereby broadening the potential applications of this compound in drug discovery. researchgate.net

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are highly desirable for industrial processes due to their ease of separation and recyclability. mdpi.com As mentioned in the context of green chemistry, immobilizing palladium nanoparticles on solid supports like graphene, silica, or polymers is a major area of research. mdpi.commdpi.com

Beyond palladium, scientists are exploring other metals for catalytic applications. For example, a heterogeneous iridium catalyst supported on sulfated zirconium oxide has shown activity in the hydroboration of pyridines. nsf.gov More recently, single-atom catalysts, such as nickel atoms supported on carbon nitride (Ni1/CN), have emerged as a new frontier. acs.org These systems offer maximum atom efficiency and unique reactivity. A ligand-tuned Ni1/CN catalyst has been shown to facilitate C(sp²)–C(sp³) coupling under mild, visible-light-driven conditions, showcasing the potential for developing novel, highly selective, and sustainable catalytic transformations relevant to boronic acid chemistry. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Phenylboronic acid |

| Iridium |

| Nickel |

Exploration of New Cross-Coupling Partners and Reaction Types

The synthetic utility of this compound, primarily established in Suzuki-Miyaura cross-coupling reactions, can be significantly broadened by exploring a more diverse range of coupling partners and reaction paradigms. While traditionally coupled with aryl and heteroaryl halides, future research will likely focus on more challenging and unconventional partners that grant access to novel chemical space.

New Cross-Coupling Partners: Research is expanding to include partners beyond typical aryl halides. The development of methods for coupling boronic acids with a wider array of electrophiles and nucleophiles opens new avenues for this compound.

Peptides and Amino Acids: Advanced methods now allow for the direct coupling of boronic acids with amino acid derivatives and complex peptides. nih.govnih.gov Techniques enabling the deaminative reductive coupling of amino acid pyridinium (B92312) salts with aryl boronic acids could be adapted to functionalize peptide backbones, creating non-canonical amino acids with the aminopyridine moiety. nih.gov Similarly, methods for incorporating boronic acids into peptides via alkylation of secondary amines present a viable strategy for creating complex bioconjugates. rsc.org

Ammonia (B1221849) Surrogates and Amines: Direct coupling with ammonia surrogates or amines to form C-N bonds represents a powerful strategy for synthesizing substituted anilines and aminopyridines.

Alcohols and Phenols (Chan-Lam Coupling): C-O bond formation via Chan-Lam coupling offers a complementary approach to C-C and C-N bond-forming reactions, enabling the synthesis of diaryl ethers.

Emerging Reaction Types: Beyond the Suzuki-Miyaura reaction, other catalytic cycles offer unique reactivity.

Photoredox Catalysis: The use of light-driven catalysts allows for reactions to occur under exceptionally mild conditions. Photoredox-mediated couplings could enable reactions with partners that are incompatible with traditional thermal methods, potentially involving radical intermediates derived from the boronic acid.

C-H Activation: Coupling the boronic acid with unactivated C-H bonds is a frontier in synthetic chemistry. This atom-economical approach avoids the pre-functionalization of coupling partners, streamlining synthetic sequences.

Umpolung Reactivity: Exploring the "umpolung" or reversal of polarity at the carbon-boron bond could allow the pyridine ring to act as a nucleophile in cross-coupling reactions, reacting with a new class of electrophilic partners. nih.gov

A summary of potential advanced cross-coupling partners for this compound is presented below.

| Coupling Partner Class | Reaction Type | Potential Product Structure |

| Peptide (e.g., Lysine side chain) | Reductive Cross-Coupling | Peptide modified with a 5-amino-6-ethoxypyridin-3-yl group |

| Aryl Bromides (in Peptides) | Ni-catalyzed Reductive Coupling | Late-stage diversification of peptide substrates |

| Alcohols/Phenols | Chan-Lam Coupling | Aryl or heteroaryl ethers |

| Unactivated Arenes | C-H Functionalization | Biaryl compounds without pre-functionalization |

Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions for synthesizing and utilizing this compound can be dramatically accelerated using automated synthesis platforms and high-throughput experimentation (HTE). acs.org Traditional reaction development is often a laborious, time-consuming process, but HTE allows for the parallel execution of hundreds or even thousands of unique experiments, rapidly mapping complex reaction landscapes. nih.govresearchgate.net

For a typical Suzuki-Miyaura coupling involving this compound, an HTE workflow would screen a wide array of variables simultaneously. nih.govodinity.com This includes:

Catalysts: Various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts.

Ligands: A diverse library of phosphine-based ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands.

Bases: Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases.

Solvents: A range of polar aprotic (e.g., THF, Dioxane, DMF) and protic solvents.

Temperature and Concentration: Evaluating reaction performance across a gradient of temperatures and reactant concentrations. researchgate.net

These experiments are typically performed in 96- or 384-well microtiter plates by robotic liquid handlers, with reaction outcomes rapidly analyzed by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or desorption electrospray ionization mass spectrometry (DESI-MS). nih.govnih.gov The resulting data can be visualized as a "heat map," clearly identifying the optimal "hotspots" for high yield and purity. researchgate.net These validated conditions can then be scaled up, often using continuous flow reactors which offer superior control over reaction parameters. nih.govresearchgate.net

The table below illustrates a hypothetical HTE screening design for a Suzuki-Miyaura reaction with this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(OAc)₂ | PdCl₂(dppf) | Pd(PPh₃)₄ | Pd₂(dba)₃ |

| Ligand | SPhos | XPhos | P(t-Bu)₃ | None |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Et₃N |

| Solvent | Dioxane/H₂O | Toluene (B28343) | THF | DMF |

| Temperature | 80 °C | 100 °C | 120 °C | 60 °C |

Data-Driven Synthesis Planning and Artificial Intelligence in Retrosynthesis

Machine Learning Models for Reaction Prediction

Machine learning (ML) models are becoming indispensable for predicting the outcomes of chemical reactions. synthiaonline.com Trained on massive datasets of published reactions, these models can predict the likelihood of success for a given transformation, estimate yields, and suggest optimal conditions. github.comnih.gov

For this compound, ML models can address several challenges:

Predicting Reactivity: The electronic properties of the aminopyridine ring influence its reactivity. An ML model can predict how the amino and ethoxy substituents will affect coupling efficiency with various partners.

Overcoming Data Scarcity: While data for this specific boronic acid may be limited, techniques like transfer learning can be employed. A model trained on a broad dataset of pyridine reactions can be fine-tuned with a smaller, more specific dataset to improve its predictive accuracy for this under-represented class of heterocycles. chemrxiv.org

Yield Prediction: Models have been developed specifically to predict yields for reactions involving boronic acids, helping chemists to prioritize high-yielding routes before committing to laboratory work. github.com

Integration with Retrosynthetic Analysis Tools

Modern retrosynthesis platforms integrate machine learning with rule-based expert systems to design complete synthetic routes. synthiaonline.comacs.org When a chemist inputs a complex target molecule, these tools generate a "retrosynthetic tree," showing multiple potential pathways back to simple starting materials. arxiv.org

Several leading platforms demonstrate this capability:

Synthia™ (formerly Chematica): This tool uses expert-coded rules to analyze a target molecule and suggest disconnections. It can recognize the strategic value of a Suzuki coupling and propose this compound as a key building block. chemcopilot.com

ChemAIRS (Chemical.AI): This platform combines AI-driven retrosynthesis with features like synthesizability assessment, helping to identify routes that are not only theoretically possible but also practically feasible. chemical.ai

IBM RXN for Chemistry: This tool uses a template-free, sequence-to-sequence machine learning model to predict retrosynthetic steps, translating the "language" of molecules to propose novel disconnections. chemcopilot.com

When tasked with synthesizing a hypothetical drug candidate containing the (5-Amino-6-ethoxypyridin-3-yl) moiety, these tools would evaluate the disconnection of the C-B bond as a high-priority step, validating the importance of this boronic acid as a strategic precursor in medicinal chemistry and materials science. nih.govelsevier.comnih.gov

| AI Retrosynthesis Tool | Core Technology | Application to Target Compound |

| Synthia™ | Expert-Coded Rules & AI | Identifies the Suzuki disconnection, suggesting this compound as a precursor based on known reaction types. chemcopilot.comsynthiaonline.com |

| ChemAIRS | AI & Synthesizability Scoring | Proposes multiple routes and evaluates their practicality, confirming the viability of a route using the target boronic acid. chemical.ai |

| IBM RXN for Chemistry | Neural Machine Translation | Predicts the reverse reaction (product to reactants) without predefined templates, potentially uncovering novel ways to form the precursor itself. chemcopilot.com |

| ReTReK | Deep Learning & MCTS | Integrates synthetic chemists' knowledge to favor convergent syntheses, prioritizing the Suzuki coupling of the boronic acid with another key fragment. acs.org |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (5-Amino-6-ethoxypyridin-3-yl)boronic acid?

Methodological Answer:

The synthesis of this boronic acid derivative requires precise control of reaction conditions. Key parameters include:

- Inert Atmosphere : Use of nitrogen or argon to prevent oxidation of the boronic acid group during coupling reactions, as seen in analogous pyridine boronic acid syntheses .

- Temperature Control : Maintaining sub-zero temperatures (e.g., −78°C) during lithiation steps to avoid side reactions like deboronation or ring substitution .

- Microwave-Assisted Synthesis : Advanced methods can reduce reaction times (e.g., from 24 hours to 1–2 hours) and improve yields by 15–20% compared to traditional heating .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization to isolate the product from unreacted starting materials or boron-containing byproducts .

Basic: What analytical techniques are most effective for characterizing and quantifying this compound?

Methodological Answer:

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : Enables detection at ppm levels (LOD: 0.1 ppm, LOQ: 0.3 ppm) without derivatization, critical for identifying trace impurities in pharmaceutical intermediates .

- NMR Spectroscopy : confirms boronic acid functionality (δ ~30 ppm for trigonal planar boron), while resolves substituent effects (e.g., ethoxy group at δ 1.2–1.4 ppm) .

- HPLC with Post-Column Derivatization : Using rhodamine-based receptors enhances sensitivity for boronic acids in complex matrices by forming fluorescent adducts .

- MALDI-MS Challenges : Free boronic acids may dehydrate into boroxines during analysis, requiring derivatization with diols (e.g., 2,3-butanediol) to stabilize the analyte .

Advanced: How do the ethoxy and amino substituents influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ethoxy group at the 6-position creates steric hindrance, reducing coupling efficiency with bulky aryl halides. For example, Suzuki-Miyaura reactions with 2-substituted aryl halides show 10–15% lower yields compared to unsubstituted analogs .

- Electronic Effects : The amino group at the 5-position acts as an electron donor, increasing the nucleophilicity of the boronic acid. This enhances reactivity in couplings with electron-deficient partners (e.g., nitro-substituted aryl halides), yielding 85–90% conversion .

- Protection Strategies : Protecting the amino group with Boc (-butoxycarbonyl) before coupling prevents side reactions (e.g., coordination with palladium catalysts), improving yields by 20–25% .

Advanced: What structural features of this compound make it suitable for targeting enzyme active sites in drug discovery?

Methodological Answer:

- Boronic Acid as a Transition-State Mimic : The boronic acid group mimics the tetrahedral intermediate in protease-mediated hydrolysis, enabling inhibition of serine proteases (e.g., thrombin, β-lactamases) with values in the nM range .

- Amino-Ethoxy Synergy : The amino group facilitates hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the ethoxy group enhances hydrophobic interactions in the S2 pocket, improving binding affinity by 3–5-fold compared to simpler analogs .

- pH-Dependent Solubility : The compound’s zwitterionic nature at physiological pH (amino group protonated, boronic acid deprotonated) enhances membrane permeability in cellular assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay-Specific Artifacts : Discrepancies in IC values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from buffer composition. Boronic acids form reversible esters with diols (e.g., glycerol in assay buffers), reducing effective concentration. Use diol-free buffers or validate with orthogonal methods like SPR (Surface Plasmon Resonance) .

- Batch Purity Variability : Trace impurities (e.g., boroxines) can skew activity. Implement rigorous QC via or LC-MS/MS to ensure >98% purity .

- Cell Line Differences : In glioblastoma studies, discrepancies in cytotoxicity (e.g., U87 vs. T98G cells) correlate with expression levels of boronic acid transporters (e.g., SLC4A1). Validate using isogenic cell lines or siRNA knockdowns .

Advanced: What methodologies enable the study of this compound’s interactions with glycoproteins or saccharides?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Immobilize the boronic acid on carboxymethyl dextran-coated gold chips. Analyze binding kinetics with glycoproteins (e.g., RNase B vs. RNase A) in pH 8.4 Tris buffer to favor boronate ester formation. values typically range from 10 to 10 M .

- Competitive Assays : Use fluorescent diols (e.g., alizarin red S) to quantify saccharide binding. A 20% fluorescence quenching indicates glucose binding with ~1 mM .

- Crystallography : Co-crystallize with lectins (e.g., concanavalin A) to resolve binding modes. The ethoxy group’s orientation in the hydrophobic pocket can be visualized at 1.8 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.